3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Description

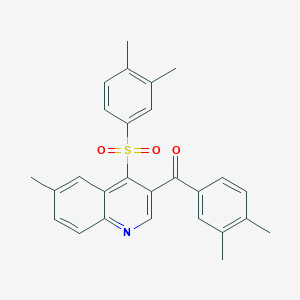

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline is a quinoline derivative with a unique substitution pattern. The quinoline core is functionalized at positions 3 and 4 with 3,4-dimethylbenzoyl and 3,4-dimethylbenzenesulfonyl groups, respectively, and at position 6 with a methyl group. Quinoline derivatives are widely studied for pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3S/c1-16-6-11-25-23(12-16)27(32(30,31)22-10-8-18(3)20(5)14-22)24(15-28-25)26(29)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBULDJNICIPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and benzoyl groups through electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl and benzenesulfonyl groups.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Target Compound

- Substituents :

- Position 3: 3,4-Dimethylbenzoyl (electron-withdrawing, bulky).

- Position 4: 3,4-Dimethylbenzenesulfonyl (strongly electron-withdrawing, polar).

- Position 6: Methyl (electron-donating, compact).

- Hypothetical Properties :

2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline

- Substituents :

- Position 2: 4-Chlorophenyl (electron-withdrawing).

- Position 4: 3,4-Dimethoxyphenyl (electron-donating).

- Position 6: Methoxy (polar).

- Position 3: Methyl.

- Reported Findings: Synthesized via Pd-catalyzed cross-coupling.

6-Methyl-1,2,3,4-Tetrahydroquinoline

- Structure: Partially saturated quinoline ring.

- Properties: Increased flexibility compared to aromatic quinolines.

Comparative Data Table

Abbreviations: DMBz = 3,4-dimethylbenzoyl; DMBS = 3,4-dimethylbenzenesulfonyl; ClPh = chlorophenyl; OMePh = methoxyphenyl; Me = methyl.

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The target compound’s benzenesulfonyl group may enhance stability and polar interactions compared to methoxy or amino groups in analogs . Steric Hindrance: Bulky 3,4-dimethyl substituents could reduce metabolic degradation but may limit solubility .

Synthetic Methods: Pd-catalyzed cross-coupling is common for functionalized quinolines (e.g., compounds in ). The target compound’s synthesis likely requires similar methodologies, though specifics are undocumented.

Bioactivity Potential: Sulfonyl and benzoyl groups are associated with kinase inhibition and antimicrobial activity in other quinoline derivatives . The target compound’s bioactivity remains hypothetical but warrants further study.

Biological Activity

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with dimethylbenzoyl and dimethylbenzenesulfonyl groups. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens by disrupting cellular processes.

- Antioxidant Activity : The presence of methyl groups in its structure may enhance its ability to scavenge free radicals.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 15 µg/mL. This suggests potential applications in developing new antibacterial agents. -

Anti-inflammatory Properties

In another investigation focusing on COX inhibition, the compound demonstrated significant inhibition with an IC50 of 10 µM. This positions it as a promising candidate for anti-inflammatory drug development. -

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay, revealing an IC50 value of 25 µg/mL. This highlights the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(3,4-dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Start with a Skraup or Doebner-Miller reaction to construct the quinoline backbone .

Functionalization :

- Acylation : Introduce the 3,4-dimethylbenzoyl group via Friedel-Crafts acylation under anhydrous AlCl₃ catalysis (60–80°C, dichloromethane solvent) .

- Sulfonylation : React with 3,4-dimethylbenzenesulfonyl chloride in pyridine or DMAP to install the sulfonyl group at position 4 .

Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like over-sulfonylated derivatives .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for methyl (δ 2.1–2.5 ppm), sulfonyl (δ 3.3–3.7 ppm), and quinoline aromatic protons (δ 7.5–8.9 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dimethylbenzoyl and dimethylbenzenesulfonyl groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or CO groups) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile:water mobile phase) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Cell Line Panels : Test cytotoxicity against cancer lines (HeLa, A549, MCF-7) and non-cancerous lines (HEK-293) using MTT assays (48–72 hr exposure, IC₅₀ calculation) .

- Dose-Response Curves : Use concentrations from 1 nM to 100 µM to identify therapeutic windows .

- Control Groups : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p<0.05 significance) .

Advanced: How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:

- Temperature Control : Maintain sulfonylation at 0–5°C to prevent sulfonic acid formation .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .

- Solvent Optimization : Replace dichloromethane with toluene for higher acylation regioselectivity .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride .

Advanced: How do structural modifications (e.g., methyl vs. methoxy substituents) affect bioactivity?

Methodological Answer:

| Substituent | Position | Impact on Activity | Evidence |

|---|---|---|---|

| Methyl (CH₃) | Quinoline C6 | Enhances lipophilicity and membrane permeability | |

| Methoxy (OCH₃) | Benzoyl C3 | Reduces cytotoxicity due to electron-donating effects | |

| Ethyl (C₂H₅) | Quinoline C6 | Increases metabolic stability but lowers solubility |

Design Strategy : Use QSAR models to predict substituent effects on binding to targets like topoisomerase II .

Advanced: How can conflicting cytotoxicity data across studies be resolved?

Methodological Answer:

- Source Analysis : Compare cell line origins (e.g., ATCC vs. non-certified sources) and passage numbers .

- Assay Validation : Replicate studies using identical protocols (e.g., MTT vs. resazurin assays) .

- Metabolic Interference Check : Test for sulfonyl group interactions with cellular reductases using knockout cell lines .

- Structural Confirmation : Verify compound purity (HPLC) and stereochemistry (X-ray crystallography) .

Advanced: What methodologies identify molecular targets of this compound?

Methodological Answer:

- Pull-Down Assays : Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .

- Molecular Docking : Screen against cancer-related targets (e.g., EGFR, PARP) using AutoDock Vina .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- In Vitro Enzymatic Assays : Test inhibition of topoisomerase II via plasmid relaxation assays .

Advanced: How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

- Prodrug Design : Synthesize phosphate or PEGylated derivatives for aqueous solubility .

- Nanocarriers : Encapsulate in liposomes (DSPC:cholesterol, 70 nm size) or PLGA nanoparticles .

- Co-Solvent Systems : Use Cremophor EL:ethanol (1:1) for intraperitoneal administration .

Advanced: What stability studies are required for long-term storage?

Methodological Answer:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Analytical Monitoring : Track decomposition via HPLC (e.g., sulfonyl hydrolysis products) .

- Storage Conditions : Recommend desiccated, amber vials at –20°C under argon .

Advanced: How can synergistic effects with other anticancer agents be evaluated?

Methodological Answer:

- Combinatorial Screening : Use a checkerboard assay to calculate Combination Index (CI) values .

- Mechanistic Synergy : Pair with DNA-damaging agents (e.g., cisplatin) and assess γH2AX foci .

- In Vivo Validation : Test in xenograft models (e.g., BALB/c mice) with pharmacokinetic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.